molecular formula C20H15FN2O5S B3899442 4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid

4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3899442
M. Wt: 414.4 g/mol
InChI Key: YAJLGJSVACKBJX-UHFFFAOYSA-N
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Description

4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid is a complex organic compound characterized by the presence of fluorine, sulfonamide, and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzenesulfonamide with 3-aminobenzoic acid under controlled conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including acylation with benzoyl chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the fluorine atoms enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Shares the sulfonamide group but lacks the benzoyl and additional aromatic rings.

    3-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the sulfonamide and fluorine substituents.

    Benzoyl chloride: Used as a reagent in the synthesis but lacks the sulfonamide and fluorine groups.

Uniqueness

4-[[3-[(4-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[3-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S/c21-15-6-10-17(11-7-15)23-29(27,28)18-3-1-2-14(12-18)19(24)22-16-8-4-13(5-9-16)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJLGJSVACKBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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